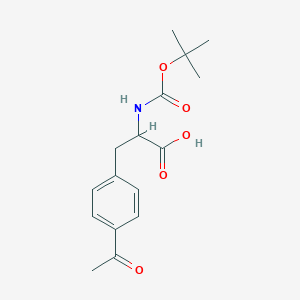

Boc-4-Acetyl-DL-phenylalanine

Description

Significance as an Unnatural Amino Acid Derivative in Expanding the Chemical Repertoire

The use of unnatural amino acids (UAAs) like Boc-4-Acetyl-DL-phenylalanine is a powerful strategy in protein engineering and chemical biology that significantly broadens the chemical diversity of proteins and peptides beyond what is offered by the 20 canonical amino acids. nih.gov The incorporation of UAAs into proteins allows scientists to introduce novel chemical functionalities, alter protein structure and function, and create biomolecules with enhanced properties. nih.gov

The significance of Boc-4-Acetyl-DL-phenylalanine lies in the unique functional group it introduces. The acetyl group's keto moiety serves as a versatile chemical handle. This allows for specific chemical reactions, such as the formation of oximes or hydrazones, enabling the site-specific labeling of proteins with probes, fluorophores, or drug molecules. nih.gov This capability is crucial for studying protein-protein interactions, protein localization, and for the construction of antibody-drug conjugates. nih.govnih.gov

By expanding the genetic code to include UAAs, researchers can overcome the limitations of the natural amino acid building blocks. nih.govnih.gov This has led to the development of enzymes with improved catalytic efficiency and stability, proteins that are resistant to temperature changes or organic solvents, and therapeutic peptides with optimized activity and selectivity. nih.gov The ability to install a ketone group, as provided by Boc-4-Acetyl-DL-phenylalanine, is an elegant alternative to other labeling methods and expands the toolkit for creating novel biomaterials and pharmaceuticals. rsc.orgchemimpex.com

Overview of Key Research Trajectories for Modified Phenylalanine Analogues

Modified phenylalanine analogues are a cornerstone of research in medicinal chemistry, biotechnology, and materials science due to their structural similarity to the natural amino acid and the versatility afforded by their synthetic modifications.

Key research trajectories for these analogues include:

Drug Discovery and Development : Phenylalanine derivatives are widely used to enhance the efficacy, stability, and target specificity of drugs. Modifications such as halogenation or the addition of functional groups can improve a drug's interaction with biological targets like enzymes and receptors. For instance, modified phenylalanine analogues are integral to the design of peptide-based therapeutics, including enzyme inhibitors and receptor antagonists for conditions such as cancer and inflammatory diseases. chemimpex.comchemimpex.com The acetyl group in compounds like Boc-4-Acetyl-DL-phenylalanine allows for the development of bioactive peptides and pharmaceutical intermediates. chemimpex.com

Protein Engineering and Probes : Analogues with specific functionalities are incorporated into proteins to serve as probes for studying protein structure and function. nih.gov For example, photo-activatable analogues like p-benzoyl-phenylalanine are used to study protein-protein and protein-nucleic acid interactions through UV light-induced cross-linking. bitesizebio.com Others are designed to be fluorescent or to carry heavy atoms, providing tools for various spectroscopic and structural biology techniques. nih.gov

Advanced Biomaterials : Phenylalanine derivatives are used to create novel biomaterials with tailored properties. They can be incorporated into polymers or used to create self-assembling peptides that form nanostructures like nanofibers and hydrogels. rsc.org These materials have applications in drug delivery systems, where they can provide controlled release of therapeutic agents, and in tissue engineering as scaffolds.

Targeted Cancer Therapy : A specific application involves the development of boron-containing phenylalanine derivatives for Boron Neutron Capture Therapy (BNCT), a noninvasive radiotherapy for cancer. nih.gov Analogues are designed to accumulate specifically in tumor cells, delivering a high concentration of boron for effective therapy while minimizing damage to healthy tissue. nih.gov

The exploration of modified phenylalanine analogues continues to be a vibrant area of research, driving innovation across multiple scientific disciplines. rsc.orgntu.ac.uk

Chemical and Physical Properties of Boc-4-Acetyl-DL-phenylalanine

| Property | Value |

| Synonyms | Boc-DL-Phe(4-Ac)-OH, 3-(4-Acetylphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid |

| CAS Number | 894413-41-3 chemsrc.comsigmaaldrich.com |

| Molecular Formula | C₁₆H₂₁NO₅ chemimpex.comguidechem.com |

| Molecular Weight | 307.34 g/mol chemimpex.com |

| Appearance | Pale yellow solid chemimpex.com |

| Purity | ≥ 99% (HPLC) chemimpex.com |

| MDL Number | MFCD09264373 sigmaaldrich.com |

Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-acetylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-10(18)12-7-5-11(6-8-12)9-13(14(19)20)17-15(21)22-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBRFBNRDRVUAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Asymmetric Synthesis and Stereochemical Control of Acetylated Phenylalanine Derivatives

Enantioselective Synthetic Routes to 4-Acetyl-DL-phenylalanine and its Precursors

Asymmetric synthesis aims to create a specific enantiomer directly, bypassing the need for resolving a racemic mixture and thus maximizing the theoretical yield. A prominent strategy for synthesizing chiral functionalized phenylalanine derivatives involves the rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to dehydroalanine (B155165) precursors. acs.orgnih.gov

This method facilitates the creation of the chiral center with high enantioselectivity. The reaction proceeds through a conjugate addition and an enantioselective protonation cascade. acs.org A rhodium complex with a chiral diene ligand catalyzes the addition of an arylboronic acid (such as 4-acetylphenylboronic acid) to a dehydroalanine derivative (e.g., N-Boc-dehydroalanine). This process generates a rhodium enolate intermediate, which is then protonated in a stereocontrolled manner to yield the desired L- or D-amino acid derivative, depending on the chirality of the catalyst used. acs.orgnih.gov This approach is versatile and has been demonstrated on a gram scale, indicating its synthetic utility. acs.orgnih.gov

Key advantages of this route include mild reaction conditions and high enantiomeric excess (ee), often exceeding 95%. acs.org The choice of the N-protecting group on the dehydroalanine substrate, such as Boc (tert-butyloxycarbonyl) or Phthalimido, can influence the reaction's efficiency and yield. acs.org

| Catalyst System | Substrate | Arylboronic Acid | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Rh(I)/Chiral Diene L1a | N-Phthalimidodehydroalanine | Phenylboronic acid | Up to 99 | 95 | acs.org |

| Rh(I)/Chiral Diene L1a | N-Boc-dehydroalanine | Phenylboronic acid | Moderate | Moderate | acs.org |

This table illustrates the effectiveness of Rh-catalyzed asymmetric arylation for producing functionalized phenylalanine derivatives with high enantioselectivity. The specific application to 4-acetylphenylboronic acid would follow a similar pathway.

Resolution Methodologies for Racemic Phenylalanine Intermediates

Resolution is the process of separating a racemic mixture (containing equal amounts of two enantiomers) into its pure components. This is a crucial technique when an asymmetric synthesis is not feasible or when the racemic starting material is more accessible.

Enzymatic resolution leverages the high stereospecificity of enzymes to differentiate between enantiomers. A common approach for amino acid derivatives is the use of acylases, such as mold acylase from Aspergillus oryzae. tandfonline.com This method involves the N-acetylation of the racemic amino acid (DL-phenylalanine), followed by selective enzymatic hydrolysis.

The acylase enzyme specifically catalyzes the hydrolysis of the N-acetyl group from the L-enantiomer (N-Acetyl-L-phenylalanine), leaving the N-Acetyl-D-phenylalanine untouched. tandfonline.com The resulting mixture contains the free L-amino acid and the N-acetylated D-amino acid. These two compounds have different physical and chemical properties (e.g., solubility), which allows for their separation through techniques like crystallization or chromatography. tandfonline.comgoogle.com This method has been successfully applied to resolve various amino acids, including phenylalanine, valine, and methionine. tandfonline.com Other enzymes, such as lipases, can be used for the kinetic resolution of racemic alcohols that may be precursors in more complex synthetic routes. researchgate.net

| Enzyme | Substrate | Principle of Separation | Outcome | Reference |

| Mold Acylase | N-Acetyl-DL-phenylalanine | Selective hydrolysis of the L-enantiomer | L-Phenylalanine and N-Acetyl-D-phenylalanine | tandfonline.com |

| L-amino acid oxidase | DL-amino acids | Enantioselective destruction of the L-amino acid | D-amino acid and byproducts | nih.gov |

This table summarizes enzymatic resolution strategies for racemic amino acid derivatives.

Chemical resolution by diastereomeric salt formation is a classical and widely used method. libretexts.org It involves reacting the racemic mixture (e.g., DL-phenylalanine methyl ester) with an enantiomerically pure chiral resolving agent. libretexts.org This reaction creates a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, melting point, and crystal structure. libretexts.orglibretexts.org

This difference in solubility allows for the separation of the diastereomers by fractional crystallization. One diastereomer will preferentially crystallize from the solution, while the other remains dissolved. libretexts.org After separation, the desired enantiomer is recovered by breaking the salt, typically through an acid-base reaction, which also allows for the recovery of the resolving agent. libretexts.org Common resolving agents for racemic amines or amino acid esters include chiral acids like (2R,3R)-tartaric acid or N-acetyl-D-phenylglycine. ut.ac.irresearchgate.net

| Racemic Mixture | Resolving Agent | Principle | Result | Reference |

| DL-Phenylalanine methyl ester | N-Acetyl-D-phenylglycine | Diastereomeric salt formation and fractional crystallization | D-Phenylalanine methyl ester (98.1% optical purity) | researchgate.net |

| Racemic Phenylsuccinic acid | (-)-Proline | Diastereomeric salt formation | Separation of phenylsuccinic acid enantiomers | libretexts.org |

| Racemic Phenylalanine methyl ester | (R)-Mandelic acid | Diastereomeric salt formation | Separation of phenylalanine methyl ester enantiomers | nih.gov |

This table presents examples of chemical resolution of racemic phenylalanine derivatives via diastereomeric salt formation.

Stereochemical Purity Assessment and Control in Synthetic Pathways

Throughout an asymmetric synthesis or resolution process, it is essential to monitor and control the stereochemical purity of the intermediates and the final product. The loss of stereochemical integrity, known as racemization, can occur, particularly under harsh reaction conditions such as the use of strong bases. mdpi.com For instance, the condensation of N-protected chiral amino acids, a common step in peptide synthesis, can be accompanied by significant racemization at the α-carbon. mdpi.commdpi.com

The stereochemical purity is quantified as the enantiomeric excess (ee), which measures the predominance of one enantiomer over the other. Several analytical techniques are employed for this assessment:

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. It uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation and quantification. mdpi.com

Ultra-Performance Convergence Chromatography (UPC²): This technique uses compressed carbon dioxide as the primary mobile phase and can offer higher resolution and throughput compared to normal-phase HPLC for the separation of chiral compounds like phenylalanine methyl esters. waters.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents, it is possible to differentiate the signals of enantiomers in an NMR spectrum, allowing for the determination of their ratio.

Controlling stereochemistry involves carefully selecting reagents and reaction conditions to avoid racemization. For example, in peptide coupling reactions using agents like TBTU, the choice and amount of base can significantly impact the retention of chirality. mdpi.com

| Analytical Technique | Principle | Application Example | Reference |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation of N-Acetyl-L-phenylalanine and N-Acetyl-D-phenylalanine enantiomers | mdpi.com |

| UPC² | Supercritical fluid chromatography with a chiral stationary phase | High-throughput separation of D- and L-phenylalanine methyl esters | waters.com |

| NMR with Chiral Reagents | Formation of transient diastereomeric complexes with distinct NMR signals | Determination of enantiomeric ratios in solution | General Technique |

This table outlines key methods for the assessment of stereochemical purity in acetylated phenylalanine derivatives.

Impact of Stereochemistry on Functional Properties and Biological Activity

Stereochemistry is a critical determinant of a molecule's biological function. nih.govlongdom.org Enzymes, receptors, and other biological macromolecules are themselves chiral, and they often interact selectively with only one enantiomer of a chiral substrate or drug. longdom.org This stereoselectivity can lead to significant differences in potency, metabolism, and toxicity between enantiomers. acs.org

In the context of 4-acetyl-phenylalanine, the L-enantiomer, 4-acetyl-L-phenylalanine, is a non-canonical amino acid that can be genetically incorporated into proteins in both prokaryotic and eukaryotic systems. nih.gov This process relies on the cell's translational machinery (ribosomes and aminoacyl-tRNA synthetases), which is highly specific for L-amino acids. nih.gov The D-enantiomer would not be recognized or incorporated.

The unique ketone group on the side chain of 4-acetyl-L-phenylalanine serves as a chemical handle for site-specific protein modification, allowing for the attachment of probes, drugs, or other molecules. nih.govnih.gov This application in protein engineering and pharmaceutical development is entirely dependent on the L-stereochemistry of the amino acid, as this is the configuration compatible with the biological systems used for its incorporation. nih.govchemimpex.com Therefore, the functional properties of acetylated phenylalanine derivatives are intrinsically linked to their stereochemical configuration.

Advanced Synthetic Methodologies Incorporating Boc 4 Acetyl Dl Phenylalanine

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy, one of the classical approaches to SPPS, is well-suited for the incorporation of Boc-4-Acetyl-DL-phenylalanine.

In the Boc-SPPS methodology, the α-amino group of the incoming amino acid is temporarily protected by the acid-labile tert-butoxycarbonyl (Boc) group. peptide.com This prevents self-polymerization and ensures the stepwise addition of amino acids in the desired sequence. The synthesis cycle begins with the deprotection of the N-terminal Boc group of the resin-bound amino acid or peptide, typically using a moderately strong acid like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.com The resulting free amine is then neutralized, and the next Boc-protected amino acid, in this case, Boc-4-Acetyl-DL-phenylalanine, is introduced and coupled to the growing peptide chain. This cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled. peptide.compeptide.com

A key principle in peptide synthesis is the use of orthogonal protecting groups, which allows for the selective removal of one type of protecting group in the presence of others. wikipedia.orgrsc.org In the context of Boc-SPPS, the temporary Nα-Boc group is removed by moderate acid (e.g., TFA), while more permanent side-chain protecting groups, often benzyl-based, require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step. peptide.compeptide.com

The acetyl group on the phenyl ring of Boc-4-Acetyl-DL-phenylalanine is stable to the acidic conditions used for Boc deprotection and the strong acids used for final cleavage, as well as to the basic conditions used for neutralization steps. This inherent stability makes it an orthogonal functionality that can be carried through the synthesis and later selectively targeted for post-synthetic modifications.

Table 1: Orthogonality of Protecting Groups in Boc-SPPS with Boc-4-Acetyl-DL-phenylalanine

| Protecting Group | Functionality Protected | Deprotection Conditions | Stability of Acetyl Group |

| Boc | N-α-amino group | 25-50% TFA in DCM | Stable |

| Benzyl (Bzl) type | Side chains (e.g., Ser, Thr, Asp, Glu) | Strong acids (HF, TFMSA) | Stable |

| Acetyl (on Phe) | Side chain modification | Stable under SPPS conditions | N/A |

The efficiency of the coupling and deprotection steps is critical for the successful synthesis of high-purity peptides. peptide.com For the incorporation of Boc-4-Acetyl-DL-phenylalanine, standard coupling reagents used in Boc-SPPS are generally effective. These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. peptide.com More reactive phosphonium-based reagents like benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or uronium/aminium reagents like HBTU and TBTU can also be employed, particularly for sterically hindered couplings. peptide.comsigmaaldrich.com

Deprotection is typically achieved with 25-50% TFA in DCM for 15-30 minutes. chempep.com Following deprotection, the resulting trifluoroacetate (B77799) salt of the N-terminal amine must be neutralized to the free amine before the next coupling reaction can proceed. This is commonly done using a tertiary amine base such as diisopropylethylamine (DIEA) in DCM. peptide.com In situ neutralization protocols, where neutralization and coupling occur simultaneously, can also be utilized to improve efficiency and minimize side reactions. peptide.com

Table 2: Common Coupling and Deprotection Reagents in Boc-SPPS

| Step | Reagents | Typical Conditions |

| Coupling | DCC/HOBt, DIC/HOBt, HBTU/DIEA, PyBOP/DIEA | Room temperature, 1-2 hours |

| Deprotection | 25-50% TFA in DCM | Room temperature, 15-30 minutes |

| Neutralization | 5-10% DIEA in DCM or DMF | Room temperature, 5-10 minutes |

Another consideration is the potential for side reactions. Although the acetyl group is generally stable, the harsh acidic conditions of repeated TFA deprotection cycles and the final strong acid cleavage could potentially lead to unforeseen side reactions, though this is not commonly reported for the acetyl functionality. Careful monitoring of the synthesis and thorough characterization of the final peptide are crucial.

Solution-Phase Synthesis Approaches for Peptide and Conjugate Formation

Solution-phase peptide synthesis, while often more labor-intensive than SPPS for long peptides, offers advantages for the synthesis of short peptides, peptide fragments, and for large-scale production. slideshare.netekb.eg In this approach, all reactions are carried out in a homogeneous solution, and the product is isolated and purified after each step.

The synthesis of peptides containing Boc-4-Acetyl-DL-phenylalanine in solution follows the same fundamental principles of peptide bond formation. nih.gov A common strategy involves the coupling of an N-terminally protected amino acid (or peptide) with a C-terminally protected amino acid (or peptide) using a suitable coupling reagent. The choice of protecting groups is critical to ensure chemoselectivity. The Boc group is a common choice for N-terminal protection, and simple esters like methyl or ethyl esters are often used for C-terminal protection. slideshare.net

Solution-phase synthesis is also well-suited for the preparation of peptide conjugates, where the unique reactivity of the acetyl group on the 4-acetylphenylalanine residue can be exploited for ligation with other molecules.

Post-Synthetic Derivatization Strategies for the Acetyl Moiety

The primary advantage of incorporating 4-acetylphenylalanine into a peptide is the presence of the ketone functionality, which serves as a chemical handle for post-synthetic modifications. nih.gov The ketone is chemically orthogonal to the functional groups of the 20 proteinogenic amino acids, allowing for highly specific derivatization.

A prominent strategy for modifying the acetyl group is through the formation of an oxime or ketoxime bond. nih.govnih.gov This reaction involves the chemoselective ligation of the ketone with a hydroxylamine-containing molecule. nih.gov The resulting oxime bond is stable under a wide range of conditions. This approach has been widely used for:

Peptide cyclization: An N-terminal hydroxylamine (B1172632) can react with a C-terminal ketone to form a macrocyclic peptide. nih.gov

Bioconjugation: Peptides containing 4-acetylphenylalanine can be conjugated to other molecules, such as fluorescent dyes, imaging agents, or polyethylene (B3416737) glycol (PEG), that have been functionalized with a hydroxylamine group. nih.gov

Protein engineering: The genetic incorporation of p-acetylphenylalanine into proteins allows for site-specific labeling and modification. nih.gov

The formation of ketoximes can be influenced by pH and the presence of catalysts. Aniline-based catalysts have been shown to facilitate oxime ligation at neutral pH, which is beneficial for bioconjugation reactions involving sensitive biomolecules. morressier.com

Table 3: Post-Synthetic Derivatization of the Acetyl Moiety

| Reaction | Reagent | Resulting Linkage | Applications |

| Oxime Ligation | Hydroxylamine (R-ONH2) | Ketoxime | Peptide cyclization, bioconjugation, protein labeling |

Methodologies for Radiolabeling Boc-4-Acetyl-DL-phenylalanine for Research Applications (e.g., Carbon-14 (B1195169) Labeling)

The introduction of a radiolabel into Boc-4-Acetyl-DL-phenylalanine is a critical process for enabling its use in a variety of research applications, particularly in metabolic studies, drug development, and protein engineering. longdom.org Carbon-14 is a preferred isotope for these purposes due to its long half-life and the fact that its incorporation does not alter the chemical structure of the molecule. almacgroup.comselcia.com The primary goal of radiolabeling this unnatural amino acid is to trace its metabolic fate and assess its potential for incorporation into endogenous proteins. nih.gov

A key application for radiolabeled 4-acetylphenylalanine is to investigate its behavior in biological systems. For instance, this amino acid has a ketone side chain that can react with an aminooxy functionalized polyethylene glycol (PEG) polymer to form a stable oxime adduct of a protein, a process known as PEGylation, which can extend the duration of action of peptide drugs. nih.gov A concern with using such unnatural amino acids is the possibility of their cleavage from the peptide and subsequent incorporation into native proteins. nih.gov Radiolabeling allows researchers to track the molecule and determine if such incorporation occurs. nih.gov

To produce Boc-4-Acetyl-DL-[14C]phenylalanine, a subsequent N-protection step would be required. This would typically involve reacting the newly synthesized [14C]4-acetylphenylalanine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions. This standard procedure for the N-tert-butoxycarbonylation of amino acids would yield the desired radiolabeled and protected compound.

The strategic placement of the Carbon-14 label on the acetyl group is crucial. This position is metabolically stable enough for many applications, yet it is also the site of key chemical modifications, making it an ideal location for tracking the molecule's activity and potential metabolic breakdown products.

Research utilizing [14C]4-acetylphenylalanine in primary male rat hepatocytes has shown no evidence of carbon-14 incorporation into endogenous proteins. nih.gov This finding is significant as it supports the safe use of this unnatural amino acid in therapeutic protein development, suggesting that it is not mistakenly utilized by the cell's translational machinery. nih.gov

The following table summarizes the key findings from a study on the synthesis of [14C]4-acetylphenylalanine, which serves as the precursor for Boc-4-Acetyl-DL-[14C]phenylalanine.

Interactive Data Table: Synthesis and Purity of [14C]4-acetylphenylalanine

| Parameter | Value | Reference |

| Starting Material | [1-14C]acetyl chloride | nih.gov |

| Number of Radiochemical Steps | 2 | nih.gov |

| Overall Radiochemical Yield | 8% | nih.gov |

| Radiochemical Purity | 99.9% | nih.gov |

| Biological System for Testing | Primary male rat hepatocytes | nih.gov |

| Evidence of Protein Incorporation | No | nih.gov |

Applications in Chemical Biology and Protein Engineering

Probing Protein Structure-Activity Relationships and Conformational Dynamics

The ability to introduce a unique chemical handle into a protein at a specific site provides a powerful tool for investigating its structure and function. The 4-acetyl-L-phenylalanine residue can be used to attach various probes, such as fluorophores, biotin (B1667282) tags, or spin labels, to study protein dynamics, interactions, and localization. nih.govnih.gov

For instance, the ketone group of an incorporated pAcF can be reacted with a hydroxylamine-functionalized nitroxide spin label. nih.govnih.gov This allows for the use of site-directed spin labeling (SDSL) in conjunction with electron paramagnetic resonance (EPR) spectroscopy to measure distances within a protein and to monitor conformational changes. nih.govnih.gov This technique is particularly valuable for studying proteins that are difficult to analyze using traditional structural biology methods. nih.govnih.gov

Furthermore, the acetyl group itself can serve as a probe. The phenylalanine side chain is relatively non-reactive and often found in the hydrophobic core of proteins. russelllab.org The introduction of the acetyl group can be used to probe the effects of subtle changes in hydrophobicity and steric bulk on protein stability and function. nih.govresearchgate.net It can also be used to mimic post-translational modifications, such as acetylation, to study their impact on protein regulation.

Table 3: Applications of pAcF in Studying Protein Structure and Function

| Application | Probe Attached | Technique | Information Gained |

|---|---|---|---|

| Conformational Dynamics | Nitroxide Spin Label | SDSL-EPR | Inter-residue distances, protein conformational changes. nih.govnih.gov |

| Protein Labeling | Fluorophore | Fluorescence Spectroscopy | Protein localization, interactions, and dynamics. pnas.org |

| Structure-Activity Studies | Acetyl group (intrinsic) | Mutagenesis, functional assays | Effects of local environment on protein stability and activity. nih.gov |

Modulation of Protein Function in Biological Systems

The introduction of p-acetyl-L-phenylalanine into the primary sequence of a protein allows for the precise modulation of its function. This is achieved by leveraging the unique reactivity of the ketone group to attach various molecules that can alter the protein's structure, interactions, or activity.

One of the most powerful applications is in the study of protein-protein interactions within their native cellular environment. nih.gov By incorporating photoreactive amino acid analogs, such as those derived from phenylalanine, researchers can initiate covalent crosslinking between interacting proteins upon exposure to UV light. wikipedia.orgnih.gov Specifically, p-acetyl-L-phenylalanine and similar compounds like p-benzoyl-L-phenylalanine (pBpa) can be incorporated into a "bait" protein. springernature.com When activated by UV light, these residues form a covalent bond with nearby "prey" proteins, effectively trapping even transient or weak interactions that are difficult to capture by other methods. wikipedia.orgspringernature.com This technique allows for the mapping of protein interaction networks in living cells, providing critical insights into cellular signaling and function. nih.gov

Another significant application is site-directed spin labeling (SDSL) for use in electron paramagnetic resonance (EPR) spectroscopy. nih.govnih.gov Traditionally, SDSL relies on cysteine residues, which can be problematic if native cysteines are present and functionally important. The genetic incorporation of p-acetyl-L-phenylalanine offers an elegant alternative. nih.gov The ketone side chain can be selectively reacted with a hydroxylamine-functionalized spin probe, attaching a stable nitroxide radical side chain to a specific site on the protein. nih.govnih.gov This allows for precise measurements of distances and conformational changes, providing high-resolution information on protein structure and dynamics. nih.gov

The unique keto handle also permits the attachment of other molecules to modulate protein function. For instance, fluorophores can be attached to visualize protein localization and trafficking in living cells, while biotin derivatives can be conjugated for protein purification and detection. pnas.org This versatility makes p-acetyl-L-phenylalanine a cornerstone for the chemical modification of proteins in biological systems.

| Application Area | Technique | Key Finding/Utility | References |

|---|---|---|---|

| Protein-Protein Interaction Mapping | Photo-crosslinking | Enables the capture of stable and transient protein interactions in their native cellular context by forming covalent bonds upon UV activation. | nih.govwikipedia.orgspringernature.com |

| Protein Structure & Dynamics Analysis | Site-Directed Spin Labeling (SDSL)-EPR | Provides an alternative to cysteine-based labeling by reacting the ketone group with hydroxylamine (B1172632) spin probes, allowing for precise structural measurements. | nih.govnih.gov |

| Protein Labeling and Visualization | Bio-orthogonal Conjugation | The ketone group serves as a handle for attaching various probes, such as fluorophores and biotin, for visualization and purification. | pnas.org |

Exploration in Novel Enzyme Design and Biocatalytic Applications

The ability to incorporate unnatural amino acids with novel functionalities into proteins opens up new possibilities in enzyme design and biocatalysis. While rational enzyme design remains a significant challenge, the introduction of bio-orthogonal functional groups like the ketone in p-acetyl-L-phenylalanine provides a powerful tool for creating enzymes with novel catalytic activities or enhanced properties. nih.gov

The incorporation of p-acetyl-L-phenylalanine can be used to introduce a novel reactive site within an enzyme's scaffold. This ketone group can act as a catalytic residue itself for certain reactions or can be chemically modified to introduce a new catalytic group. For example, the ketone could be used to anchor a metal cofactor or an organocatalyst, effectively creating a hybrid enzyme that combines the substrate specificity of the protein scaffold with the catalytic power of a small molecule catalyst. This approach allows for the development of biocatalysts for reactions not found in nature.

Furthermore, the ability to site-specifically modify an enzyme can be used to enhance its stability, activity, or substrate specificity. chemimpex.com For instance, crosslinking an enzyme's subunits or domains by incorporating p-acetyl-L-phenylalanine at strategic locations and then inducing a reaction could lead to a more robust enzyme that can withstand harsh industrial process conditions.

Research in this area is exploring how to leverage the unique properties of unnatural amino acids to generate novel biocatalysts. For example, derivatives of phenylalanine have been used to create inhibitors for enzymes like tyrosinase, demonstrating the potential to modulate enzyme activity through modified amino acids. nih.gov The principles of incorporating non-canonical amino acids are also being applied to develop enzymes that can degrade environmental pollutants, showcasing the potential for creating novel biocatalytic solutions to real-world problems. researchgate.net The development of new enzymatic systems, such as the N-methyl-L-amino acid dehydrogenase for the synthesis of N-methyl-L-phenylalanine, further illustrates the expanding toolbox for creating novel biocatalytic processes. researchgate.net

| Application Area | Approach | Potential Outcome | References |

|---|---|---|---|

| Creation of Novel Active Sites | Incorporation of p-acetyl-L-phenylalanine followed by chemical modification to introduce a catalytic group (e.g., metal cofactor). | Development of enzymes that can catalyze non-natural reactions. | nih.gov |

| Enhancement of Enzyme Stability | Site-specific incorporation to allow for intramolecular or inter-subunit crosslinking. | Increased thermal and chemical stability of enzymes for industrial applications. | chemimpex.com |

| Modulation of Enzyme Activity | Introduction of the unnatural amino acid near the active site to alter substrate binding or catalysis. | Enzymes with altered substrate specificity or improved catalytic efficiency. | nih.gov |

| Development of Bioremediation Agents | Engineering enzymes with unnatural amino acids to target specific environmental pollutants. | Novel biocatalysts for the degradation of explosives or other contaminants. | researchgate.net |

Medicinal Chemistry and Therapeutic Development

Design and Synthesis of Peptide-Based Therapeutics Incorporating Modified Phenylalanines

The incorporation of unnatural amino acids like Boc-4-acetyl-phenylalanine into peptide sequences is a key strategy in modern drug design. nbinno.com This modification allows researchers to create peptides with novel structures, enhanced stability, and unique functionalities that are not achievable with the standard 20 proteinogenic amino acids. nbinno.com The Boc (tert-butyloxycarbonyl) group serves as a temporary protecting group for the α-amino group, preventing unwanted reactions during peptide synthesis and allowing for controlled, stepwise assembly of the peptide chain. chemimpex.comseplite.com This protection is crucial for building complex peptide sequences with precision. chemimpex.comyoutube.com

The acetyl group on the phenylalanine side chain provides a reactive handle for further chemical modifications, facilitating the design of bioactive peptides and pharmaceutical intermediates. chemimpex.com Researchers can leverage this functional group to attach other molecules, such as imaging agents or drugs, through bioconjugation. chemimpex.comchemimpex.com This approach is instrumental in developing targeted drug delivery systems. chemimpex.com The synthesis of peptides containing modified phenylalanine residues can be achieved through methods like solid-phase peptide synthesis, where the Boc group's stability and controlled removal are advantageous. seplite.comnih.gov Advanced techniques, such as palladium-catalyzed C–H functionalization, offer efficient protocols for modifying phenylalanine residues already within a peptide sequence, further expanding the possibilities for creating novel peptide-based therapeutics. acs.orgntu.ac.uk

The introduction of such modified residues can significantly alter the peptide's conformation and stability, potentially improving its binding affinity to biological targets and its resistance to enzymatic degradation. nbinno.comnih.gov

Table 1: Key Aspects of Incorporating Modified Phenylalanines in Peptide Synthesis

| Feature | Description | Significance in Therapeutic Design |

|---|---|---|

| Boc Protecting Group | Protects the N-terminus of the amino acid. seplite.com | Enables controlled, sequential addition of amino acids during peptide synthesis, preventing side reactions. youtube.com |

| Acetyl Functional Group | A ketone group on the phenyl ring. chemimpex.com | Serves as a chemical handle for bioconjugation, allowing attachment of other molecules like drugs or probes. chemimpex.com |

| Unnatural Amino Acid | Structure deviates from the 20 common amino acids. nbinno.com | Imparts novel structural properties, enhances stability against proteases, and allows for unique functionalities. nbinno.com |

| Synthesis Compatibility | Compatible with standard peptide coupling reagents and solid-phase synthesis. chemimpex.com | Streamlines the manufacturing process of complex and modified peptide therapeutics. chemimpex.com |

Development of Small Molecule Modulators and Enzyme Inhibitors

Boc-4-Acetyl-DL-phenylalanine and its derivatives are instrumental in the development of small molecule modulators and enzyme inhibitors. The core structure, featuring an acetylated phenyl ring, can be used as a starting point or a key pharmacophore in the design of compounds that target specific biological pathways. chemimpex.com The ketone group of the acetyl moiety is particularly useful as it can participate in various chemical reactions, allowing for the creation of diverse libraries of small molecules for screening against biological targets like enzymes and receptors.

For instance, the development of small-molecule inhibitors for enzymes like serine proteases is an active area of research. nih.gov The phenylalanine scaffold can be designed to fit into the active sites of enzymes, while the acetyl group can be modified to enhance binding affinity or introduce specific interactions. Research has shown that derivatives of phenylalanine can act as potent inhibitors. For example, a novel L-phenylalanine dipeptide derivative has been found to inhibit prostate cancer cell growth by targeting specific enzymes like DUSP1. nih.gov Furthermore, the genetic incorporation of p-acetyl phenylalanine into proteins allows for site-specific labeling, which is a powerful tool for studying enzyme activity and molecular interactions in real-time. nih.gov This technique provides valuable insights for designing more effective and selective enzyme inhibitors.

Role in Research on Neuroactive Peptides and Neurological Disorders

The structural similarity of Boc-4-acetyl-phenylalanine to natural amino acids makes it a valuable tool in neuroscience research, particularly in the study of neuropeptides and their roles in neurological function and disorders. chemimpex.comchemimpex.com Neuropeptides are crucial signaling molecules in the nervous system, and understanding their pathways is key to developing treatments for various neurological conditions.

By incorporating this modified amino acid into synthetic neuropeptide analogues, researchers can investigate structure-activity relationships, receptor binding, and metabolic stability. The acetyl group can serve as a site for attaching fluorescent probes or radioactive labels, enabling the tracking of these peptides within biological systems to better understand their distribution and mechanism of action. chemimpex.com This research aids in deciphering the complex functions of neuropeptides and exploring potential therapeutic interventions for neurological disorders. chemimpex.com

Potential in Anti-Cancer Agent Development and Evaluation

Phenylalanine derivatives have shown significant promise in the development of anti-cancer agents. nih.gov The aromatic ring of phenylalanine is a common feature in many small molecules designed to interact with biological targets relevant to cancer. The introduction of an acetyl group, as in Boc-4-acetyl-DL-phenylalanine, provides a point for modification to optimize the compound's anti-tumor activity.

One study highlighted a novel L-phenylalanine dipeptide derivative, HXL131, which demonstrated a significant inhibitory effect on the growth and metastasis of prostate cancer cells. nih.gov This compound was found to induce apoptosis, arrest the cell cycle, and inhibit cell migration by targeting specific proteins involved in cancer progression. nih.gov The development of such peptide-based agents offers advantages in specificity and efficacy compared to some traditional small-molecule drugs. chemimpex.com The ability to synthesize diverse libraries of these modified peptides is crucial for screening and identifying new lead compounds in cancer drug discovery. chemimpex.com

Table 2: Research Findings on a Phenylalanine-Based Anti-Cancer Agent

| Compound | Cancer Cell Line | Observed Effects | Targeted Proteins | Reference |

|---|

| HXL131 (L-phenylalanine dipeptide derivative) | PC3 (Human Prostate Cancer) | - Inhibited cell proliferation

Investigations into Anti-Inflammatory Properties of Derivatives

Derivatives of amino acids, including those of phenylalanine, are being investigated for their potential anti-inflammatory properties. Chronic inflammation is a contributing factor to a wide range of diseases. Research into novel compounds that can modulate the inflammatory response is of significant therapeutic interest.

Studies on certain L-phenylalanine dipeptide derivatives have indicated various pharmacological activities, including anti-inflammatory effects. nih.gov Furthermore, research on different formulations of amino acids has shown that they can impact inflammatory and oxidative stress markers in intestinal cells. For example, a study comparing free amino acids to a slow-release formulation found that the slow-release version significantly improved the intestinal oxidative and inflammatory status by reducing pro-inflammatory cytokines like TNF-α and IL-6. nih.gov While not directly focused on Boc-4-acetyl-DL-phenylalanine, this research underscores the principle that modifying amino acids and their delivery can influence inflammatory pathways, suggesting a potential avenue for the investigation of its derivatives.

Strategies for Pharmacokinetic Enhancement through Compound Incorporation

A major challenge in the development of peptide and protein therapeutics is their often-poor pharmacokinetic profiles, including short half-lives in the body. brainkart.com The incorporation of modified amino acids like Boc-4-acetyl-phenylalanine is a key strategy to overcome these limitations. chemimpex.com Chemical modifications to the structure of therapeutic proteins and peptides can significantly improve their absorption, distribution, metabolism, and excretion (ADME) properties. brainkart.com

Mechanistic Studies and Biological Interactions

Characterization of Enzyme-Substrate Interactions Involving Acetylated Phenylalanine Derivatives

The introduction of an acetyl group to phenylalanine alters its chemical properties, thereby influencing its interaction with enzymes. Research into enzymes that process N-acylated amino acids provides a model for understanding these interactions. One such enzyme is N-acetyl-(R)-β-phenylalanine acylase, which has been isolated from bacterial species such as Burkholderia sp. AJ110349 and Variovorax sp. AJ110348. This enzyme specifically hydrolyzes the amide bond of N-acetyl-(R)-β-phenylalanine, demonstrating enzymatic activity tailored to acetylated forms of phenylalanine derivatives.

Structural and functional analyses of the acylase from Burkholderia sp. reveal a dimeric structure in solution. Each subunit is composed of three domains. The crystal structure of this enzyme provides insights into the specific recognition and binding of the acetylated substrate, a critical step for catalysis. Such detailed characterization of enzyme-substrate interactions is vital for understanding how acetylated phenylalanine derivatives are recognized and metabolized in biological systems.

| Property | Description | Source Index |

|---|---|---|

| Enzyme Classification | Hydrolase | targetmol.com |

| Function | Hydrolyzes the amide bond of N-acetyl-(R)-β-phenylalanine | targetmol.com |

| Organism Source | Burkholderia sp. AJ110349 | targetmol.com |

| Quaternary Structure | Dimeric in solution | targetmol.com |

| Structural Features | Each subunit comprises three domains | targetmol.com |

Investigation of Metabolic Fate and Assessment of Incorporation into Endogenous Proteins in Cellular Systems

A key consideration for any unnatural amino acid is its metabolic fate and whether it becomes nonspecifically incorporated into endogenous proteins, which could lead to unintended cellular consequences. For acetylated phenylalanine derivatives, this has been a subject of direct investigation.

One study specifically examined the metabolic fate of 4-acetylphenylalanine, the core structure of Boc-4-Acetyl-DL-phenylalanine after deprotection. nih.gov In an in vitro experiment using primary male rat hepatocytes, cells were exposed to [14C]4-acetylphenylalanine at concentrations ranging from 0.1 to 1000 μM. nih.gov The results showed no evidence of carbon-14 (B1195169) being incorporated into the endogenous proteins of the hepatocytes. nih.gov This finding suggests that, at least in this cellular system, 4-acetylphenylalanine is not recognized by the native translational machinery as a substrate for protein synthesis. nih.gov

| Parameter | Finding | Source Index |

|---|---|---|

| Compound | [14C]4-acetylphenylalanine | nih.gov |

| Cellular System | Primary male rat hepatocytes | nih.gov |

| Concentration Range | 0.1 - 1000 μM | nih.gov |

| Outcome | No evidence of incorporation into endogenous proteins | nih.gov |

In contrast to its metabolic inertness in native systems, the genetic incorporation of p-acetyl-L-phenylalanine (pAcPhe) into proteins is a powerful and widely used research technique. nih.gov This method utilizes an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA to specifically insert pAcPhe at a desired site in a protein in response to a nonsense codon (e.g., the amber codon, TAG). nih.gov This bio-orthogonal strategy allows for the site-specific installation of a ketone handle into recombinant proteins, which can then be chemoselectively modified for various applications, such as site-directed spin labeling. nih.gov The success of this technique underscores that the incorporation of acetylated phenylalanine derivatives into proteins requires an engineered enzymatic system and does not typically occur via endogenous cellular pathways. nih.gov

Elucidation of Molecular Mechanisms in Modulating Cellular Pathways

While direct studies on the modulation of cellular pathways by Boc-4-Acetyl-DL-phenylalanine are limited, research on related acetylated phenylalanine compounds and phenylalanine itself provides a basis for potential mechanisms of action. Derivatives of this compound are explicitly designed to be incorporated into peptide-based therapeutics that can act as inhibitors or modulators of specific biological targets. chemimpex.com

For instance, N-acetyl-phenylalanine has been shown to possess antimicrobial activity. researchgate.net A compound identified as N-acetyl-phenylalanine, produced by Streptomyces sp. G91353, was found to inhibit the growth of Gram-positive bacteria like Streptococcus pyogenes. researchgate.net The proposed mechanism for this antimicrobial action is the disturbance of D-alanyl-D-alanine synthesis, a crucial step in bacterial cell wall construction. researchgate.net

Furthermore, derivatives of N-acetyl-phenylalanine have demonstrated effects on mammalian cellular pathways. A synthetic derivative, 2-(N-acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA), has shown anti-inflammatory and chondroprotective activity. mdpi.com Studies on human chondrocytes revealed that this compound could prevent TNF-alpha-induced transcriptional activation, suggesting a mechanism that involves modulation of inflammatory signaling pathways. mdpi.com

Elevated levels of phenylalanine itself have been shown to impair insulin (B600854) signaling by modifying the insulin receptor beta (IRβ), leading to its inactivation and reduced glucose uptake. nih.gov This indicates that cellular pathways are sensitive to the concentration and modification of aromatic amino acids, suggesting that synthetic derivatives like Boc-4-Acetyl-DL-phenylalanine could potentially interact with and modulate such signaling cascades.

| Compound/Derivative | Observed Activity | Potential Mechanism/Pathway | Source Index |

|---|---|---|---|

| N-acetyl-phenylalanine | Antimicrobial (Gram-positive bacteria) | Disturbance of D-alanyl-D-alanine synthesis | researchgate.net |

| 2-(N-acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) | Anti-inflammatory, Chondroprotective | Prevention of TNF-alpha-induced transcriptional activation | mdpi.com |

| Phenylalanine (parent compound) | Impairment of insulin signaling | Modification and inactivation of insulin receptor beta (IRβ) | nih.gov |

Advanced Analytical Characterization and Computational Studies

Chromatographic Techniques for Enantiomeric Purity Determination and Quantification in Complex Matrices

The synthesis of Boc-4-Acetyl-DL-phenylalanine results in a racemic mixture of its D- and L-enantiomers. As the biological activity of peptides and drug candidates is often stereospecific, the accurate separation and quantification of these enantiomers are critical. High-performance liquid chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²) are the premier techniques for this purpose, utilizing chiral stationary phases (CSPs).

Chiral separation is achieved through the differential interaction of the enantiomers with the CSP, leading to different retention times. CSPs based on macrocyclic glycopeptides, such as teicoplanin and vancomycin (B549263) (e.g., CHIROBIOTIC T and V columns), are particularly effective for separating N-protected amino acids like Boc-derivatives. sigmaaldrich.com The separation mechanism involves a combination of hydrogen bonding, π-π interactions, steric hindrance, and dipole-dipole interactions between the analyte and the chiral selector.

For quantifying Boc-4-Acetyl-phenylalanine in complex biological matrices, such as plasma or cell lysates, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. This technique couples the high separation power of HPLC or UHPLC with the high sensitivity and selectivity of mass spectrometry, allowing for the detection and quantification of the compound even at very low concentrations.

Table 1: Illustrative Chromatographic Conditions for Chiral Separation of Boc-4-Acetyl-DL-phenylalanine

| Parameter | HPLC Method | UPC² Method |

| Column | CHIROBIOTIC T, 250 x 4.6 mm, 5 µm | CHIRALPAK ID, 100 x 4.6 mm, 3 µm |

| Mobile Phase A | Acetonitrile | CO₂ |

| Mobile Phase B | 0.1% Acetic Acid in Methanol | Methanol w/ 0.1% NH₄OH |

| Mode | Isocratic (e.g., 80:20 A:B) | Isocratic (e.g., 90:10 A:B) |

| Flow Rate | 1.0 mL/min | 1.5 mL/min |

| Column Temp. | 25 °C | 40 °C |

| Detection | UV at 254 nm | UV at 210 nm |

| Back Pressure | N/A | 2500 psi |

This table presents typical starting conditions for method development. Actual parameters may vary based on the specific instrument and application.

Advanced Spectroscopic Methods for Structural Elucidation and Conformational Analysis in Biological Contexts

Beyond basic characterization, advanced spectroscopic techniques are essential for detailed structural elucidation and for understanding the three-dimensional conformation of Boc-4-Acetyl-DL-phenylalanine, which influences its reactivity and biological interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR is indispensable for confirming the chemical structure.

1D NMR (¹H and ¹³C): Provides primary information on the chemical environment of protons and carbons, confirming the presence of the Boc group, the acetyl moiety, the phenyl ring, and the amino acid backbone.

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. Correlation Spectroscopy (COSY) reveals proton-proton couplings within the molecule. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons, while Heteronuclear Multiple Bond Correlation (HMBC) shows longer-range (2-3 bond) correlations, allowing for unambiguous assignment of all atoms in the structure.

Conformational Analysis (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) detect through-space interactions between protons that are close in proximity, providing crucial data on the preferred solution-state conformation of the molecule and its torsional angles.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) coupled with Orbitrap or Time-of-Flight (TOF) analyzers, provides an exact mass measurement. This allows for the precise determination of the elemental formula, confirming the identity and purity of the compound. Tandem MS (MS/MS) experiments can be used to fragment the molecule, providing further structural verification based on the observed fragmentation patterns.

Computational Modeling of Boc-4-Acetyl-DL-phenylalanine and its Derivatives

Computational chemistry provides powerful tools to investigate the properties of Boc-4-Acetyl-DL-phenylalanine at an atomic level, offering insights that complement experimental data.

Molecular dynamics (MD) simulations are used to model the dynamic behavior of the molecule over time, providing a detailed picture of its conformational landscape. nih.govmdpi.com Using force fields such as CHARMM36 or CGenFF, an MD simulation can explore the rotational freedom around the molecule's single bonds, identifying low-energy, stable conformations in different environments (e.g., in water or interacting with a protein). nih.gov When studying ligand-binding, MD simulations can reveal the stability of a docked pose, map the pathways of ligand entry and exit from a binding site, and calculate the free energy of binding, offering a more dynamic view than static docking. nih.gov

Quantum chemical (QC) calculations, based on solving approximations of the Schrödinger equation, provide fundamental insights into the electronic structure and reactivity. researchgate.net

Density Functional Theory (DFT): This is a widely used QC method for calculating properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges. semanticscholar.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict the molecule's susceptibility to nucleophilic or electrophilic attack.

Reactivity Prediction: The calculated electrostatic potential can highlight electron-rich and electron-poor regions of the molecule. For Boc-4-Acetyl-DL-phenylalanine, this can predict the reactivity of the ketone group for oxime ligation, the carboxyl group for amide bond formation, and potential sites for metabolic transformation. nih.gov

Table 2: Representative Data from Quantum Chemical Calculations (DFT)

| Property | Predicted Value/Observation | Significance |

| HOMO Energy | -7.2 eV | Indicates regions susceptible to electrophilic attack (e.g., phenyl ring). |

| LUMO Energy | -0.5 eV | Indicates regions susceptible to nucleophilic attack (e.g., carbonyl carbons). |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule, influencing solubility and interactions. |

| Electrostatic Potential | Negative potential localized on carbonyl oxygens. | Confirms these sites as primary locations for hydrogen bonding and electrophilic interaction. |

Note: The values presented are illustrative and would be specific to the chosen level of theory and basis set.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. dergipark.org.tr Using software like AutoDock, a 3D model of the L- or D-enantiomer of Boc-4-Acetyl-phenylalanine can be docked into the active site of a target enzyme. The algorithm samples numerous poses and scores them based on a scoring function that estimates the binding affinity. nih.gov

This process can:

Predict Binding Modes: Identify key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and protein residues.

Explain Enantiospecificity: By docking both the L- and D-enantiomers, researchers can rationalize why one may bind more favorably than the other.

Estimate Binding Affinity: The docking score provides a semi-quantitative prediction of the binding strength (e.g., in kcal/mol), which can be used to rank potential drug candidates before synthesis. These predictions are often refined with more rigorous methods like MD simulations. nih.gov

Future Research Directions and Emerging Applications

Exploration of New Functional Groups and Side Chain Derivatizations

The 4-acetyl group on the phenylalanine side chain serves as a key chemical handle for a wide array of derivatizations. This functionality allows for the introduction of new functional groups, enabling the synthesis of a diverse library of phenylalanine analogs with modified properties.

One primary area of future research involves the chemical modification of the ketone moiety. The ketone can undergo chemoselective reactions, such as condensation with hydroxylamines or hydrazines, to form stable oximes and hydrazones, respectively. This approach allows for the conjugation of various molecules, including spin labels for biophysical studies or polyethylene (B3416737) glycol (PEG) polymers to enhance the biophysical solubility and stability of peptides.

Researchers are exploring the synthesis of various derivatives by modifying this side chain. For instance, the acetyl group can be reduced to an alcohol, which can then be esterified or etherified. Alternatively, it can serve as a starting point for carbon-carbon bond-forming reactions to introduce more complex substituents. The synthesis of analogs with different groups on the aromatic ring, such as iodo or tri-n-butylstannyl groups, has been demonstrated for other phenylalanine derivatives, providing a roadmap for creating radiolabeled or cross-coupling-ready versions of Boc-4-Acetyl-DL-phenylalanine. Such modifications can lead to derivatives with altered steric, electronic, and bioactive properties, useful in drug discovery and peptide chemistry.

Table 1: Potential Side Chain Derivatizations of Boc-4-Acetyl-DL-phenylalanine

| Reaction Type | Reagent/Condition | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Oximation | Hydroxylamine-functionalized probe | Oxime | Site-directed spin labeling |

| Reductive Amination | Amine, reducing agent | Secondary/Tertiary Amine | Introduction of charged or polar groups |

| Aldol Condensation | Aldehyde/Ketone, base | α,β-Unsaturated Ketone | Extended conjugation, fluorescent probes |

| Grignard Reaction | Organomagnesium halide | Tertiary Alcohol | Increased steric bulk, chiral centers |

The development of these synthetic methodologies will enable the creation of novel amino acid building blocks for peptide synthesis, leading to peptides and peptidomimetics with enhanced stability, receptor affinity, and therapeutic potential.

Integration into Advanced Biomaterial Design and Fabrication

The field of materials science is another promising frontier for Boc-4-Acetyl-DL-phenylalanine and its derivatives. Phenylalanine-based compounds are known for their ability to self-assemble into well-ordered nanostructures, such as hydrogels, which can serve as scaffolds for tissue engineering or as matrices for controlled drug delivery.

The unique structure of Boc-4-Acetyl-DL-phenylalanine offers specific advantages for biomaterial design. The acetyl group provides a site for cross-linking or for tethering bioactive molecules within a material matrix. For example, after incorporation into a peptide-based hydrogel, the ketone groups can be used to covalently immobilize growth factors or therapeutic agents containing a compatible reactive group, such as an aminooxy moiety. This allows for the fabrication of functionalized biomaterials with precisely controlled properties.

Future research will likely focus on:

Stimuli-Responsive Hydrogels: Designing materials where the linkages formed via the acetyl group are cleavable under specific physiological conditions (e.g., changes in pH or redox potential), allowing for on-demand release of encapsulated cargo.

Functionalized Polymers: Incorporating the amino acid into biocompatible polymers for applications in drug delivery and tissue engineering. The phenylalanine component can enhance properties like biocompatibility, while the acetyl group allows for post-polymerization modification.

Self-Assembling Peptides: Synthesizing short peptides containing Boc-4-Acetyl-DL-phenylalanine that can self-assemble into nanofibers, nanotubes, or vesicles. These nanostructures can serve as templates for mineralization, as components of biosensors, or as vehicles for targeted drug delivery.

The ability to program materials at the molecular level by incorporating such functional amino acids is a key step toward creating the next generation of advanced biomaterials.

Development of High-Throughput Screening Methodologies for Derivative Libraries

To fully realize the therapeutic and technological potential of Boc-4-Acetyl-DL-phenylalanine derivatives, efficient methods for evaluating their biological activities are essential. The development of high-throughput screening (HTS) platforms is critical for rapidly assessing large libraries of these novel compounds.

The creation of diverse peptide and small molecule libraries is a cornerstone of modern drug discovery. By systematically applying the derivatization strategies outlined in section 8.1, researchers can generate extensive libraries based on the Boc-4-Acetyl-DL-phenylalanine scaffold. Each compound in the library would feature a unique modification, offering a wide range of chemical and physical properties to be tested.

Future work in this area will involve:

Combinatorial Synthesis: Employing combinatorial chemistry techniques to rapidly synthesize large numbers of derivatives in parallel.

Assay Development: Designing and validating cell-based or biochemical assays in multi-well formats to screen these libraries for specific biological activities, such as enzyme inhibition, receptor binding, or antimicrobial effects.

Biosensor Integration: Developing biosensors, potentially based on transcription factor-promoter pairs, that respond to the presence of specific derivatives or their metabolic products. This could enable ultra-high-throughput screening using techniques like fluorescence-activated cell sorting (FACS) to isolate cells producing or responding to compounds with desired properties.

The integration of combinatorial synthesis with HTS will accelerate the discovery of lead compounds for drug development and identify novel molecules for various biotechnological applications, making it a pivotal direction for future research.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-4-Acetyl-DL-phenylalanine, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves sequential protection of the amino group (Boc) and acetylation of the aromatic ring. A common approach is:

Boc Protection : React DL-4-Acetyl-phenylalanine with di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DMF, using DMAP as a catalyst .

Acetylation : Use acetic anhydride or acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) under controlled temperature (0–5°C) to avoid over-acetylation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Purity (>95%) can be confirmed via HPLC (C18 column, 220 nm detection, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for characterizing Boc-4-Acetyl-DL-phenylalanine?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) should show Boc tert-butyl protons at ~1.4 ppm and acetyl methyl protons at ~2.5 ppm. Aromatic protons (4-substituted) appear as a doublet near 7.3 ppm .

- FT-IR : Look for Boc carbonyl (1680–1720 cm⁻¹) and acetyl C=O (1700–1750 cm⁻¹) stretches.

- Mass Spectrometry : ESI-MS should confirm the molecular ion [M+H]⁺ at m/z 290.31 (C₁₅H₁₈N₂O₄) .

Q. What safety precautions are essential when handling Boc-4-Acetyl-DL-phenylalanine?

- Methodological Answer :

- Storage : Store desiccated at –20°C in amber vials to prevent hydrolysis of the Boc group .

- PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation via fume hoods or respirators (N95) during weighing .

- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve acetylation yield in Boc-4-Acetyl-DL-phenylalanine synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. AlCl₃) to enhance regioselectivity.

- Solvent Effects : Compare polar aprotic solvents (DMF, DCM) for reaction kinetics.

- Kinetic Monitoring : Use in-situ FT-IR or TLC (Rf ~0.5 in hexane/EtOAc 3:1) to track reaction progress.

- Yield Improvement : Post-acetylation quenching with ice-cold water reduces side-product formation .

Q. How to resolve discrepancies in reported melting points or spectral data across studies?

- Methodological Answer :

- Data Validation : Cross-reference with peer-reviewed journals (e.g., J. Org. Chem.) and databases like SciFinder.

- Reproducibility Checks : Replicate synthesis using cited methods. If melting points vary (e.g., 240–265°C vs. 250–270°C), assess purity via DSC (differential scanning calorimetry).

- Contamination Analysis : Use LC-MS to detect trace impurities (e.g., de-Boc byproducts) affecting physical properties .

Q. What strategies enable the use of Boc-4-Acetyl-DL-phenylalanine in peptide-based drug delivery systems?

- Methodological Answer :

- Peptide Coupling : Employ SPPS (solid-phase peptide synthesis) with HBTU/DIPEA activation. The acetyl group enhances lipophilicity for blood-brain barrier penetration.

- Stability Testing : Evaluate Boc deprotection kinetics (TFA treatment, 0–25°C) to optimize drug release profiles.

- In Vivo Applications : Radiolabel (e.g., ¹⁴C) the compound to track biodistribution in model organisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.